molecular formula C22H22N2O4 B2762355 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953181-71-0

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone

Cat. No. B2762355
CAS RN: 953181-71-0
M. Wt: 378.428
InChI Key: YFZUOPPAXPEGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds with structural similarities has been explored for potential antibacterial activities. For instance, novel series of compounds synthesized from cyclization reactions demonstrated potential antibacterial activity against various bacterial strains, suggesting a pathway for the development of new antimicrobial agents (R. S. Joshi et al., 2011).
  • Similar structures have been synthesized to study their vasodilatation activity, indicating potential applications in cardiovascular research (Zhang San-qi, 2010).
  • Another study focused on the synthesis of 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity studies, highlighting the compound's relevance in medicinal chemistry and drug development (Selvam Chitra et al., 2011).

Chemical Synthesis and Characterization

  • Research into the synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and their derivatives showcases the versatility of these compounds in creating a variety of structurally interesting and potentially biologically active molecules (A. Abdula et al., 2018).
  • The use of MoO2Cl2 catalyzed synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, incorporating similar structural motifs, demonstrates the chemical diversity and potential applications of these compounds in fluorescence and biological studies (S. D. Guggilapu et al., 2016).

Molecular Docking and Spectroscopic Studies

  • Novel synthesized compounds with similar structures have been evaluated for their antibacterial activity through molecular docking studies, indicating the compound's potential for targeted antimicrobial applications (A. B. S. Khumar et al., 2018).
  • Spectroscopic properties and valence tautomers of isoquinolinone derivatives have been explored, revealing dual fluorescence emissions and potential for optoelectronic applications (I. Craig et al., 2009).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(12-21(19)27-2)20-13-17(23-28-20)14-22(25)24-11-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13H,5,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZUOPPAXPEGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.